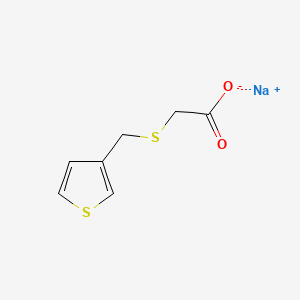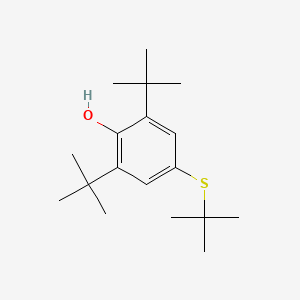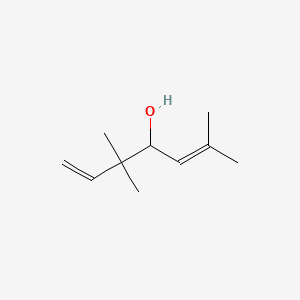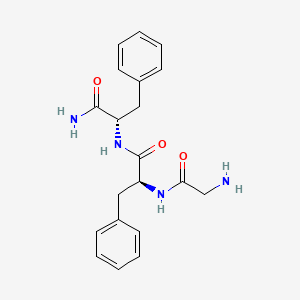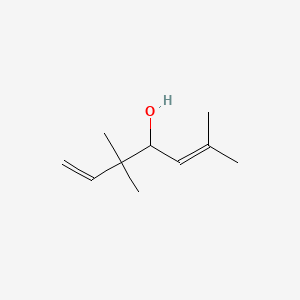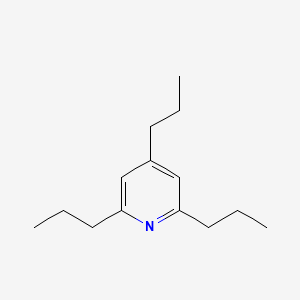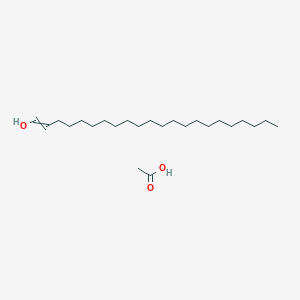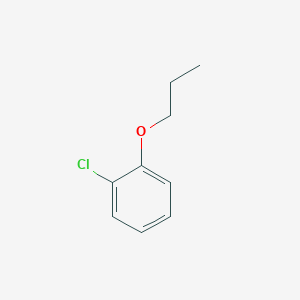
1-Chloro-2-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-propoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperatures.
化学反応の分析
Types of Reactions: 1-Chloro-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-propoxyphenol.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 2-Propoxyphenol.
Oxidation: 2-Propoxybenzoic acid.
Reduction: 1-Chloro-2-propoxycyclohexane.
科学的研究の応用
1-Chloro-2-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-2-propoxybenzene involves its interaction with various molecular targets. The chlorine atom and the propoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various biochemical pathways.
類似化合物との比較
1-Chloro-2-propylbenzene: Similar structure but with a propyl group instead of a propoxy group.
2-Chloro-1,1,1-trimethoxyethane: Contains a chloromethyl group and three methoxy groups.
Uniqueness: 1-Chloro-2-propoxybenzene is unique due to the presence of both a chlorine atom and a propoxy group on the benzene ring
特性
CAS番号 |
33382-57-9 |
|---|---|
分子式 |
C9H11ClO |
分子量 |
170.63 g/mol |
IUPAC名 |
1-chloro-2-propoxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 |
InChIキー |
VFNGAZDNWPLBRA-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)

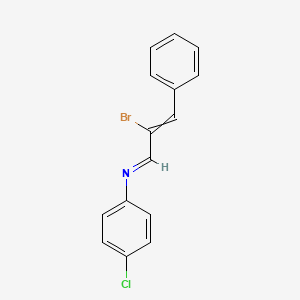
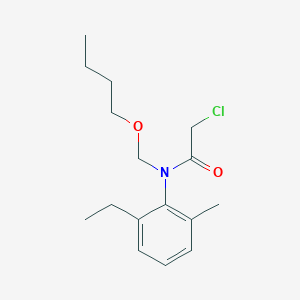
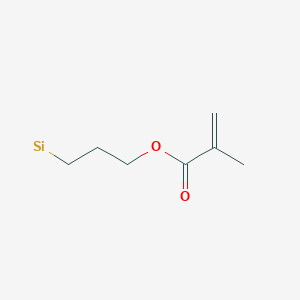
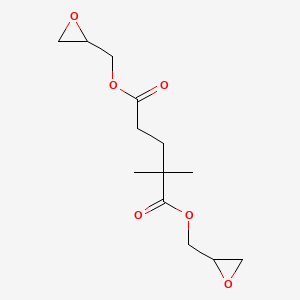
![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
